molecular formula C11H16N2O B3147662 3-(2-Dimethylaminoethylamino)benzaldehyde CAS No. 628325-57-5

3-(2-Dimethylaminoethylamino)benzaldehyde

Cat. No. B3147662
CAS RN: 628325-57-5
M. Wt: 192.26 g/mol
InChI Key: RLJDLEDMCWOORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Dimethylaminoethylamino)benzaldehyde (3-(2-DMAEA) is an organic chemical compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 222.3 g/mol. It is soluble in most organic solvents and has a melting point of 68-72°C. 3-(2-DMAEA) is used as a reagent in organic synthesis, as a catalyst in polymer synthesis, and as a ligand in coordination chemistry. It is also used in the synthesis of a variety of pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

3-(2-DMAEA) is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymer synthesis, and as a ligand in coordination chemistry. It is also used in the synthesis of a variety of pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of natural products, such as terpenes, and in the synthesis of biopolymers, such as polyhydroxyalkanoates.

Mechanism of Action

3-(2-DMAEA) is believed to act as a Lewis acid, which is a type of acid that can accept electrons from a Lewis base. It is believed that the Lewis acid-base interaction between 3-(2-DMAEA) and Lewis bases, such as amines, is responsible for its catalytic activity.
Biochemical and Physiological Effects
3-(2-DMAEA) has been found to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

3-(2-DMAEA) has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and readily available. It is also relatively stable and can be stored at room temperature for extended periods of time. A limitation is that it is not water soluble and must be used in organic solvents.

Future Directions

There are a number of potential future directions for the use of 3-(2-DMAEA). One potential application is in the development of new MAO inhibitors for the treatment of depression and other mental health disorders. Another potential application is in the development of new drugs and pesticides. Additionally, 3-(2-DMAEA) could be used in the synthesis of new polymers and other materials. Finally, 3-(2-DMAEA) could be used in the development of new catalysts for the synthesis of organic compounds.

properties

IUPAC Name

3-[2-(dimethylamino)ethylamino]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13(2)7-6-12-11-5-3-4-10(8-11)9-14/h3-5,8-9,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJDLEDMCWOORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Dimethylaminoethylamino)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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